1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone
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Overview
Description
1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone is a complex organic compound that features an adamantyl group, a thiadiazole ring, and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and an oxidizing agent.
Introduction of the Fluoroaniline Group: The thiadiazole ring can be further functionalized by reacting with 2-fluoroaniline under suitable conditions.
Attachment of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts acylation reaction using adamantane and an acyl chloride derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluoroaniline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate for treating diseases.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone would depend on its specific interactions with biological targets. Typically, such compounds might inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites, thereby affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Adamantyl)-2-[[5-(2-chloroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone
- 1-(1-Adamantyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone
Uniqueness
The presence of the fluoroaniline moiety in 1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone might confer unique properties such as increased binding affinity to certain biological targets or enhanced stability under physiological conditions.
Properties
CAS No. |
5618-42-8 |
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Molecular Formula |
C20H22FN3OS2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C20H22FN3OS2/c21-15-3-1-2-4-16(15)22-18-23-24-19(27-18)26-11-17(25)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,23) |
InChI Key |
IIJAKXQFYVYFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=NN=C(S4)NC5=CC=CC=C5F |
Origin of Product |
United States |
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